Product packaging for 4-Ethyl-2-(2-methylthiazol-4-yl)phenol(Cat. No.:)

4-Ethyl-2-(2-methylthiazol-4-yl)phenol

Cat. No.: B11801585
M. Wt: 219.30 g/mol
InChI Key: XBEXYBDJZMBROA-UHFFFAOYSA-N
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Description

Significance of Phenolic and Thiazole (B1198619) Scaffolds in Advanced Chemical Research

Phenolic and thiazole scaffolds are fundamental building blocks in the design and synthesis of molecules with significant applications in medicinal chemistry and materials science. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-known for their potent antioxidant and anti-inflammatory properties. This activity stems from their ability to scavenge free radicals and modulate various enzymatic pathways.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug discovery. researchgate.net It is a core component of numerous clinically used drugs, including sulfathiazole (B1682510) (an antimicrobial) and ritonavir (B1064) (an antiretroviral). researchgate.net Thiazole derivatives exhibit a wide spectrum of pharmacological activities, such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. researchgate.netnih.gov The combination of a phenolic moiety and a thiazole ring in a single molecule, therefore, presents a compelling strategy for the development of novel therapeutic agents with potentially synergistic or multi-target activities. nih.gov

Overview of the Chemical Compound's Structural Features

The compound 4-Ethyl-2-(2-methylthiazol-4-yl)phenol possesses a distinct molecular architecture that merges the key features of its constituent scaffolds. The structure consists of a phenol (B47542) ring substituted with an ethyl group at the 4-position and a 2-methylthiazole (B1294427) group at the 2-position.

PropertyValue
Molecular Formula C₁₂H₁₃NOS
IUPAC Name 4-ethyl-2-(2-methyl-1,3-thiazol-4-yl)phenol
Core Scaffolds Phenol, Thiazole
Key Substituents Ethyl group, Methyl group

The spatial arrangement of these groups is crucial to its chemical behavior. The hydroxyl group of the phenol ring can act as a hydrogen bond donor, while the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors. The ethyl group at the para-position of the phenol and the methyl group on the thiazole ring contribute to the molecule's lipophilicity, which can influence its membrane permeability and interaction with biological targets.

Scope and Research Trajectories Pertaining to this compound

While specific research on this compound is not extensively documented in publicly available literature, the known activities of related phenol-thiazole derivatives provide a strong basis for predicting its potential research trajectories.

Antimicrobial and Antifungal Activity: Research on phenolic thiazoles has demonstrated their potential as antimicrobial agents. nih.gov For instance, studies on compounds with a benzylidene-2-hydrazinyl thiazole structure have shown that the presence of a hydroxyl group on the phenyl ring can contribute to good antimicrobial and antimalarial activity. nih.gov Therefore, this compound is a candidate for screening against various bacterial and fungal strains.

Anticancer Activity: Numerous thiazole derivatives have been investigated for their anticancer properties. nih.gov The combination of a thiazole ring with other heterocyclic systems has yielded compounds with significant cytotoxic activity against various cancer cell lines. The phenolic component can also contribute to anticancer effects through its antioxidant and anti-inflammatory mechanisms. The structure-activity relationship (SAR) studies of similar compounds suggest that the nature and position of substituents on both the phenyl and thiazole rings play a critical role in their potency. nih.gov

Enzyme Inhibition: A significant area of research for phenol-thiazole compounds is their potential as enzyme inhibitors. For example, certain thiazolyl resorcinols have been identified as potent and selective inhibitors of human tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov The study of these compounds revealed that both the resorcinol (B1680541) (a dihydroxyphenol) and the thiazole ring are crucial for efficient inhibition. nih.gov This suggests that this compound could be investigated as an inhibitor of various enzymes, with its specific activity being dependent on the precise fit of the molecule into the enzyme's active site.

Synthesis and Derivatization: The synthesis of this compound can likely be achieved through established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. Further research could explore the synthesis of a library of derivatives by modifying the substituents on both the phenolic and thiazole rings to optimize biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NOS B11801585 4-Ethyl-2-(2-methylthiazol-4-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

4-ethyl-2-(2-methyl-1,3-thiazol-4-yl)phenol

InChI

InChI=1S/C12H13NOS/c1-3-9-4-5-12(14)10(6-9)11-7-15-8(2)13-11/h4-7,14H,3H2,1-2H3

InChI Key

XBEXYBDJZMBROA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C2=CSC(=N2)C

Origin of Product

United States

Synthetic Methodologies for 4 Ethyl 2 2 Methylthiazol 4 Yl Phenol and Its Analogs

Strategies for Thiazole (B1198619) Ring Construction

The thiazole ring is a fundamental structural motif present in numerous natural products and pharmaceuticals, including Vitamin B1 (thiamine). tandfonline.com Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most common and versatile methods for constructing the thiazole nucleus. tandfonline.comnih.gov The classical approach involves the condensation reaction between an α-haloketone and a thioamide. bepls.com For the synthesis of the 2-methyl-4-substituted thiazole moiety found in the target compound, thioacetamide would react with an appropriately substituted α-haloketone.

The general mechanism involves the initial formation of a C-S bond through the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. A common variation of this synthesis utilizes thioureas in place of thioamides, which results in the formation of 2-aminothiazole derivatives. tandfonline.com These reactions are often carried out in solvents like ethanol (B145695). farmaciajournal.comnih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis

Thioamide/Thiourea (B124793)α-Halocarbonyl CompoundResulting Thiazole ProductReference
Thioacetamide2-Bromo-1-(4-halophenyl)ethan-1-one4-(4-Halophenyl)-2-methylthiazole nih.gov
Pyridine-4-carbothioamideEthyl 2-chloro-3-oxobutanoateEthyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate farmaciajournal.com
ThioureaPhenacyl Bromides2-Amino-4-arylthiazole tandfonline.com
ThiosemicarbazidePhenacyl Bromide4-Aryl-2-(phenylidenehydrazino)-1,3-thiazole nih.gov

One-Pot Synthetic Routes for Thiazole Derivatives

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmentally benign procedures. One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are a key part of this approach. Several one-pot methods for synthesizing thiazole derivatives have been developed, often as variations of the Hantzsch synthesis. nih.govresearchgate.net

These methods frequently involve three-component condensation reactions. For example, an efficient synthesis of 2,4-disubstituted thiazoles can be achieved through a one-pot reaction of aldehydes, α-bromoketones, and thiosemicarbazide under solvent-free grinding conditions. tandfonline.com This approach offers advantages such as simple workup, high yields, and environmental friendliness. tandfonline.com Another one-pot cascade procedure allows for the synthesis of 2,4-disubstituted thiazoles directly from commercially available acid chlorides. thieme-connect.com

Table 2: Overview of One-Pot Thiazole Syntheses

ReactantsConditionsKey FeaturesReference
Aldehydes, α-Bromoketones, ThiosemicarbazideSolvent-free grinding, Room temperatureCatalyst-free, simple workup, rapid reaction. tandfonline.com
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted BenzaldehydesSilica supported tungstosilisic acid catalyst, Ultrasonic irradiation or conventional heatingGreen method, reusable catalyst, good to excellent yields (79%–90%). nih.gov
Acid Chlorides, β-Azido DisulfidesPhosphine-promoted intramolecular Staudinger/aza-Wittig reactionMild conditions, moderate to high yields, scalable. thieme-connect.com
2-(2-Benzylidenehydrazinyl)-4-methylthiazole, Thiosemicarbazide, Hydrazonoyl ChloridesDioxane, RefluxThree-component reaction for novel thiazole derivatives. nih.gov

Microwave-Assisted Syntheses of Thiazole Systems

The application of microwave irradiation in organic synthesis has become a powerful technique for accelerating reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. scielo.brjusst.org This green chemistry approach has been successfully applied to the synthesis of various thiazole derivatives. bepls.com

In many cases, reactions that take several hours under conventional reflux conditions can be completed in a matter of minutes using microwave assistance. nih.govresearchgate.net For instance, the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas to produce aminothiazole derivatives required 8 hours of conventional reflux but was completed in 10-15 minutes with microwave heating, resulting in improved yields. nih.gov Similarly, iodine-mediated condensation of a ketone with thiourea under microwave irradiation significantly enhances the reaction rate. researchgate.net This efficiency makes microwave-assisted synthesis a highly attractive method for building thiazole libraries for pharmacological evaluation. jusst.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

ReactionConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Hantzsch reaction of ethanone (B97240) derivatives with substituted thioureas8 hours, Lower yields10-15 minutes, Higher yields nih.gov
Synthesis of 2-aminothiazole derivatives from substituted ketones and thiourea8-10 hours5-15 minutes, Good yield and high purity jusst.org
Iodine-mediated condensation of acetophenone (B1666503) and thiourea12 hours, 45-65%5 minutes, 92% researchgate.net
Synthesis of 2-aryl benzothiazoles from 2-aminothiophenol and aromatic aldehydesLonger reaction timeSignificant reduction in reaction time scielo.br

Approaches to Phenol (B47542) Ring Functionalization and Derivatization

The 4-ethylphenol (B45693) moiety is the second key component of the target structure. Its synthesis typically involves the introduction of an ethyl group onto a phenol ring, which can be accomplished through several methods.

Alkylation Strategies for Ethylphenol Moieties

The direct introduction of an alkyl group onto a phenol ring is commonly achieved through Friedel-Crafts alkylation. jk-sci.com This electrophilic aromatic substitution reaction involves reacting phenol with an alkylating agent, such as an alkene (e.g., ethylene) or an alkyl halide, in the presence of a catalyst. jk-sci.comwikipedia.org Lewis acids like aluminum chloride (AlCl₃) are very active and commonly used catalysts. jk-sci.com Milder catalysts include acidic cation-exchange resins, which can offer advantages in terms of handling and recyclability. researchgate.net

The reaction of phenol with acetaldehyde in the presence of a suitable alcohol can also be used to ethylate the phenolic nucleus. google.com A significant challenge in phenol alkylation is controlling the position of substitution (ortho vs. para) and preventing polyalkylation, where multiple alkyl groups are added to the ring. jk-sci.com Using an excess of the aromatic reactant can help minimize polyalkylation. jk-sci.com

Table 4: Methods for Phenol Alkylation

Alkylating AgentCatalystKey AspectsReference
Alkenes (e.g., ethylene)Lewis Acids (e.g., AlCl₃, FeCl₃), Brønsted acidsCommon industrial method. Catalyst choice is crucial. jk-sci.comwikipedia.org
Alkyl HalidesLewis Acids (e.g., AlBr₃, GaCl₃)Generates a carbocation electrophile for reaction. jk-sci.com
Saturated Aldehydes (e.g., acetaldehyde)Not specified in detail, involves reaction with an alcohol.Determines the nature of the alkyl group substituted on the phenol. google.com
OlefinsCation-exchange resin (e.g., Amberlyst-15)Allows for mechanistic studies; involves O-alkylation followed by rearrangement. researchgate.net

Selective Hydrodeoxygenation Routes to Ethyl-Substituted Phenols

An alternative and often more selective route to ethyl-substituted phenols involves the hydrodeoxygenation (HDO) of precursor molecules, such as hydroxyacetophenone derivatives. researchgate.netresearchgate.net This method is particularly valuable as it can avoid the selectivity issues associated with direct alkylation. The process involves the reduction of a ketone's carbonyl group to a methylene (B1212753) group (C=O → CH₂).

This transformation can be achieved using specialized catalyst systems. For example, bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (FeRu@SILP) have demonstrated high activity and stability for the selective HDO of hydroxyacetophenones to the corresponding ethylphenols. researchgate.netresearchgate.net This catalytic pathway opens a versatile route for producing valuable substituted ethylphenols from readily available substrates without the need for harsh acidic co-catalysts. researchgate.net The reaction typically proceeds via hydrogenation of the ketone to an alcohol intermediate, which is then dehydrated and further hydrogenated to the final alkyl product. lookchem.com

Table 5: Catalytic Systems for Hydrodeoxygenation of Hydroxyacetophenones

SubstrateCatalyst SystemKey OutcomeReference
Hydroxyacetophenone derivativesBimetallic iron ruthenium nanoparticles on supported ionic liquid phase (Fe₂₅Ru₇₅@SILP)High activity and selectivity for substituted ethylphenols. researchgate.netresearchgate.net
Acetone (as model ketone)5%Ni/SiO₂ or 5%Cu/SiO₂ followed by HZSM-5Hydrogenation to alcohol over metal, followed by dehydration to olefin over zeolite. lookchem.com
4-HydroxyacetophenonePd/Al₂O₃, Pt/Al₂O₃, or Ru/Al₂O₃Used for gas-liquid hydrogenation of the aryl ketone. researchgate.net

Intermolecular Coupling Reactions for Phenol-Thiazole Linkage

The direct formation of a bond between a phenol and a thiazole ring is a pivotal step in the synthesis of the target compound. This is typically achieved through cross-coupling reactions that create a stable carbon-carbon linkage.

Carbon-Carbon Bond Formation via Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of C-C bonds. acs.org Palladium-catalyzed methods are particularly prominent in this area.

Palladium-catalyzed cross-coupling reactions are a versatile and widely used tool for constructing biaryl systems, including the phenol-thiazole linkage. acs.orgbohrium.com Two primary strategies are employed: traditional named reactions like the Suzuki-Miyaura coupling and modern direct C-H arylation.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide. cdnsciencepub.comnih.gov For the synthesis of 4-Ethyl-2-(2-methylthiazol-4-yl)phenol, this could involve reacting a derivative of 4-ethylphenol, such as an aryl halide or triflate, with a thiazole-containing boronic acid (or vice versa). cdnsciencepub.comyoutube.com These reactions are known for their tolerance of a wide range of functional groups, including the hydroxyl group of phenols. cdnsciencepub.com The general procedure requires a palladium catalyst, a base, and a suitable solvent system. cdnsciencepub.com

Direct C-H arylation represents a more atom-economical approach, avoiding the pre-functionalization required for traditional cross-coupling partners. organic-chemistry.org This method involves the direct coupling of a C-H bond on one aromatic ring with a C-X (halide) bond on another. nih.gov For this specific synthesis, this could entail the direct arylation of the 2-methylthiazole (B1294427) core at the C4 or C5 position with a halogenated 4-ethylphenol derivative. organic-chemistry.orgnih.gov The regioselectivity of the arylation on the thiazole ring is a critical aspect that can be controlled by the careful selection of ligands and bases. For instance, a Pd/PPh₃/NaOᵗBu system can favor arylation at the C2 position, while a Pd catalyst with a bathophenanthroline (Bphen) ligand and K₃PO₄ as the base can direct the arylation to the C5 position. nih.gov

Below is a table summarizing typical components used in these palladium-catalyzed reactions.

Reaction TypePalladium SourceLigandBaseReactants
Suzuki-Miyaura CouplingPd(OAc)₂, Pd(PPh₃)₄PPh₃, Buchwald-type phosphinesNa₂CO₃, K₃PO₄, Cs₂CO₃Aryl Halide/Triflate + Arylboronic Acid
Direct C-H Arylation (C2)Pd(OAc)₂PPh₃NaOᵗBuThiazole + Aryl Halide
Direct C-H Arylation (C5)Pd(OAc)₂BphenK₃PO₄Thiazole + Aryl Halide

Electrochemical synthesis offers a green and often catalyst-free alternative for forming C-C bonds. These methods use electrical current to generate reactive intermediates that can then couple. While direct electrochemical coupling of a simple phenol and thiazole is not widely documented, related principles can be applied. For instance, the electrochemical oxidation of phenolic compounds can generate radical cations or other reactive species that could potentially be trapped by a nucleophilic partner like a thiazole. The electrochemical behavior of phenolic thiazoles has been studied, indicating the redox activity of these moieties which is fundamental to electrochemical transformations. nih.gov The conformation of the molecules can also influence their electrochemical behavior. rsc.org

C-H Arylation and Alkenylation with Phenol Derivatives

As mentioned, direct C-H arylation is a powerful strategy for forging the phenol-thiazole bond. nih.gov This approach is part of a broader class of reactions that activate typically inert C-H bonds. acs.orgrsc.org The synthesis of various arylthiazoles can be programmed by the sequential and regioselective C-H coupling at the C2, C4, and C5 positions of the thiazole ring. nagoya-u.ac.jprsc.org This allows for the introduction of an aryl group, such as the 4-ethylphenol moiety, at a specific position on the thiazole. The choice of catalyst (palladium or nickel) and reaction conditions dictates the site of arylation. nagoya-u.ac.jprsc.org This step-economical process is highly desirable as it reduces the need for preparing pre-functionalized starting materials, thereby minimizing waste. organic-chemistry.orgnagoya-u.ac.jp

Synthesis of Precursors and Intermediates for this compound

The successful synthesis of the final product relies on the efficient preparation of its key building blocks: a functionalized 4-ethylphenol and a functionalized 2-methylthiazole.

The 4-ethylphenol moiety, if used in a Suzuki-Miyaura coupling, would typically be required as its boronic acid derivative, 4-ethylphenylboronic acid. This intermediate is commercially available and widely used in cross-coupling reactions. nbinno.comchemicalbook.comchemicalbook.comottokemi.com Alternatively, for a direct C-H arylation reaction, a halogenated derivative like 2-bromo-4-ethylphenol would be the required precursor.

The 2-methylthiazole core is commonly synthesized via the Hantzsch thiazole synthesis. tandfonline.comnih.govresearchgate.netnih.govsynarchive.com This classic method involves the condensation reaction between an α-haloketone and a thioamide. synarchive.com To obtain a 2-methyl-4-arylthiazole, one would react thioacetamide (to provide the C2-methyl group and the sulfur atom) with a 2-halo-1-arylethanone. For use in a subsequent coupling reaction, a precursor like 2-methyl-4-bromothiazole would be needed. This can be synthesized through various routes, including halogenation of 2-aminothiazole followed by diazotization and substitution, or through halogen rearrangement methodologies. researchgate.netgoogle.com

A general synthetic scheme for a precursor, 2-methyl-4-phenylthiazole, via the Hantzsch method is shown below:

Hantzsch Thiazole Synthesis

Figure 1. General scheme for the Hantzsch synthesis of a 2-methyl-4-arylthiazole from thioacetamide and a 2-bromoacetophenone derivative.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable. acs.org For palladium-catalyzed cross-coupling reactions, several parameters are systematically varied. researchgate.net

Key optimization parameters include:

Catalyst and Ligand: Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphines, N-heterocyclic carbenes) is essential to find the most active and stable catalytic system.

Base: The choice of base (e.g., carbonates like K₂CO₃, phosphates like K₃PO₄, or alkoxides like NaOᵗBu) can significantly impact the reaction rate and yield by influencing the transmetalation and reductive elimination steps.

Solvent: The solvent affects the solubility of reactants and the stability of the catalyst. Common solvents include toluene, dioxane, DMF, and sometimes aqueous mixtures.

Temperature and Reaction Time: These parameters are adjusted to ensure the reaction goes to completion without significant decomposition of reactants or products.

Energy Source: Modern techniques like microwave irradiation are often employed to dramatically reduce reaction times and sometimes improve yields compared to conventional heating. nih.gov

The table below illustrates how reaction parameters can be varied for optimization, based on a generic Suzuki-Miyaura coupling.

ParameterCondition ACondition BCondition CObserved Outcome
CatalystPd(PPh₃)₄Pd(OAc)₂ / SPhosPd(dppf)Cl₂Yields vary; Pd(OAc)₂ / SPhos may be more active for challenging substrates.
BaseNa₂CO₃K₃PO₄CsFK₃PO₄ is often effective and broadly applicable.
SolventToluene/H₂ODioxaneDMFSolvent choice affects reaction rate and catalyst stability.
Temperature80 °C100 °C120 °CHigher temperatures can increase rate but may lead to decomposition.

Advanced Spectroscopic and Structural Characterization of 4 Ethyl 2 2 Methylthiazol 4 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Analysis of Proton Environments

A ¹H NMR spectrum of 4-Ethyl-2-(2-methylthiazol-4-yl)phenol would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (splitting pattern) of each signal would provide critical structural information.

Aromatic Protons: The protons on the phenol (B47542) ring would appear in the aromatic region (typically 6.5-8.0 ppm). Their specific shifts and coupling patterns would confirm the substitution pattern on the benzene (B151609) ring.

Thiazole (B1198619) Proton: A singlet corresponding to the proton at the 5-position of the thiazole ring would likely be observed.

Ethyl Group Protons: The ethyl group attached to the phenol ring would produce a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling.

Thiazole Methyl Protons: A singlet for the methyl group attached to the thiazole ring would be expected.

Phenolic Proton: A broad singlet for the hydroxyl (-OH) proton would be present, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Investigations of Carbon Frameworks

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, signals would be anticipated for:

The carbons of the phenol ring, with those attached to the oxygen and the thiazole group showing characteristic downfield shifts.

The carbons of the thiazole ring.

The carbons of the ethyl group.

The carbon of the methyl group on the thiazole ring.

Multi-dimensional NMR Techniques for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: Would reveal correlations between protons that are coupled to each other, for instance, confirming the relationship between the methylene and methyl protons of the ethyl group.

HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC: Would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the phenol and thiazole rings.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to display characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Absorptions in the 1450-1650 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon double bonds in the aromatic and thiazole rings, as well as the carbon-nitrogen double bond of the thiazole.

C-O Stretch: A strong band for the phenolic C-O stretching vibration would likely be found in the 1200-1260 cm⁻¹ range.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio of the resulting fragments. The molecular formula of this compound is C₁₂H₁₃NOS, with a calculated molecular weight of approximately 219.07 g/mol .

A high-resolution mass spectrum would confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would offer further structural proof, as the molecule would break apart in a predictable manner, yielding fragments corresponding to the stable phenolic and thiazole moieties.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with a very high degree of accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, a critical step in its identification. For this compound, with a chemical formula of C₁₂H₁₃NOS, the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation for C₁₂H₁₃NOS:

Carbon (C): 12 * 12.00000 = 144.00000

Hydrogen (H): 13 * 1.00783 = 13.10179

Nitrogen (N): 1 * 14.00307 = 14.00307

Oxygen (O): 1 * 15.99491 = 15.99491

Sulfur (S): 1 * 31.97207 = 31.97207

Total Exact Mass: 219.07184 u

An HRMS analysis of a pure sample of this compound is expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this calculated value, thereby confirming its elemental composition.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, it becomes a powerful tool for accurate mass determination. In ESI-TOF mass spectrometry, a solution of the analyte is sprayed through a highly charged needle, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, analysis by ESI-TOF would likely be performed in positive ion mode, yielding a prominent [M+H]⁺ ion at m/z 220.0796. The high-resolution capabilities of the TOF analyzer would allow for the confirmation of the elemental formula. The resulting spectrum is generally clean, with the molecular ion as the base peak, which is advantageous for identifying the molecular weight of the compound. In some cases, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed.

Electron Ionization Mass Spectrometry (EI MS)

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process not only ionizes the molecule but also imparts significant internal energy, leading to extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," providing valuable structural information.

While a specific EI mass spectrum for this compound is not available, a predicted fragmentation pattern can be deduced based on the known fragmentation of related structures, such as ethylphenols and methylthiazoles. The molecular ion peak ([M]⁺) at m/z 219 would be expected.

Predicted Fragmentation Pattern:

m/z Predicted Fragment Ion Structural Origin
219[C₁₂H₁₃NOS]⁺Molecular Ion
204[C₁₁H₁₀NOS]⁺Loss of a methyl group (•CH₃) from the ethyl substituent (benzylic cleavage)
191[C₁₁H₁₃NO]⁺Loss of the ethyl group (•C₂H₅)
125[C₆H₇NS]⁺Cleavage of the bond between the phenolic and thiazole rings
99[C₄H₅NS]⁺2-methylthiazole (B1294427) fragment
77[C₆H₅]⁺Phenyl fragment from the phenol ring

The most intense peak in the spectrum (base peak) would likely correspond to the most stable fragment, which is often the ion resulting from benzylic cleavage (m/z 204). The analysis of these fragments allows for the piecing together of the molecule's structure. For instance, the presence of a peak at m/z 99 is a strong indicator of the 2-methylthiazole moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a pattern of spots is generated that can be mathematically transformed into a model of the electron density, and thus the atomic positions.

Single-Crystal X-ray Diffraction Studies

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would need to be grown. The crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data would be used to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.

Based on studies of analogous compounds, such as 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, it is anticipated that the compound would crystallize in a common crystal system like monoclinic or orthorhombic. nih.gov The analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular geometry.

Representative Crystallographic Data for an Analogous Phenolic Thiazole Compound nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.026
b (Å) 8.3448
c (Å) 14.279
α (°) ** 90
β (°) 91.98
γ (°) **90
Volume (ų) 1432.1
Z 4

Note: This data is for 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol and is presented for illustrative purposes.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure also reveals how the molecules are arranged in the solid state, which is governed by intermolecular forces. For this compound, several types of intermolecular interactions are expected to play a significant role in the crystal packing.

The phenolic hydroxyl group is a strong hydrogen bond donor, and the nitrogen atom of the thiazole ring is a potential hydrogen bond acceptor. Therefore, it is highly probable that strong O-H···N hydrogen bonds would be a dominant feature in the crystal structure, linking molecules together. In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenol and thiazole rings are also likely to be present, further stabilizing the crystal lattice. These interactions are common in planar aromatic molecules and influence the physical properties of the solid. In some related structures, C-H···O interactions have also been observed. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This is often one of the first analytical tests performed on a newly synthesized compound to verify its purity and empirical formula.

For this compound (C₁₂H₁₃NOS), the theoretical elemental composition can be calculated from its molecular formula and the atomic masses of its constituent elements.

Theoretical Elemental Composition of C₁₂H₁₃NOS (Molecular Weight: 219.31 g/mol )

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon (C)12.0112144.1265.72%
Hydrogen (H)1.011313.135.99%
Nitrogen (N)14.01114.016.39%
Oxygen (O)16.00116.007.30%
Sulfur (S)32.07132.0714.62%

Experimental values obtained from an elemental analyzer for a pure sample of the compound should agree closely with these theoretical percentages, typically within a ±0.4% margin of error, thus providing strong evidence for the proposed molecular formula.

Reactivity Profiles and Mechanistic Investigations of 4 Ethyl 2 2 Methylthiazol 4 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl (-OH) group attached to the benzene (B151609) ring is a primary site of reactivity in 4-Ethyl-2-(2-methylthiazol-4-yl)phenol. The phenolic hydroxyl group is known to be significantly more acidic than that of alcohols, a property attributed to the resonance stabilization of the resulting phenoxide ion. libretexts.orgsips.org.in The negative charge of the phenoxide ion can be delocalized into the aromatic ring, which greatly enhances its stability compared to the localized charge on an alkoxide ion. sips.org.in

The acidity of the phenolic proton can be further influenced by the substituents on the aromatic ring. Electron-donating groups generally decrease the acidity, while electron-withdrawing groups increase it by stabilizing the phenoxide ion. sips.org.inpharmaguideline.comvanderbilt.edu In the case of this compound, the ethyl group at the para position is an electron-donating group, which would be expected to slightly decrease the acidity of the phenol (B47542) compared to an unsubstituted phenol.

The phenolic hydroxyl group can undergo a variety of characteristic reactions:

O-Alkylation and O-Acylation: The phenoxide ion, readily formed by treatment with a base, is a potent nucleophile and can react with alkyl halides or acid chlorides to form ethers and esters, respectively. vanderbilt.edu

Ether Cleavage: Aryl alkyl ethers formed from this compound can be cleaved back to the phenol using strong acids like HX. vanderbilt.edu

Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding with other molecules, influencing its physical properties. vanderbilt.edu

Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Moiety

The thiazole ring in this compound is a five-membered heteroaromatic system containing both a sulfur and a nitrogen atom. This structure imparts a unique electronic character and reactivity.

Electrophilic Substitution: The thiazole ring is generally susceptible to electrophilic substitution. The position of substitution is directed by the substituents already present on the ring. The nitrogen atom in the thiazole ring deactivates the ring towards electrophilic attack to some extent, similar to pyridine. ias.ac.in However, the sulfur atom can act as an electron donor. pharmaguideline.com For 2-substituted thiazoles, electrophilic attack is often favored at the C5 position. pharmaguideline.com In the case of this compound, the thiazole ring is substituted at the 2- and 4-positions. The methyl group at the C2 position is an electron-donating group and would facilitate electrophilic attack, likely at the C5 position. pharmaguideline.com

Nucleophilic Substitution: The thiazole ring can also undergo nucleophilic substitution, particularly at the C2 position, which is electron-deficient. pharmaguideline.com The presence of a good leaving group at this position would facilitate such reactions. While the parent compound does not have an obvious leaving group on the thiazole ring, derivatization could introduce one. Quaternization of the ring nitrogen increases the acidity of the C2-hydrogen, making it susceptible to deprotonation by strong bases like organolithium compounds, which can then be followed by reaction with an electrophile. pharmaguideline.com

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

Regioselectivity: The regioselectivity of reactions involving this compound is governed by the directing effects of its substituents.

On the Phenolic Ring: The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. vanderbilt.edu The ethyl group at the para-position is also an ortho-, para-director. Since the para-position relative to the hydroxyl group is occupied by the ethyl group, and one ortho-position is occupied by the thiazole substituent, incoming electrophiles would be directed to the remaining ortho-position (C6) and the meta-position (C3 and C5) relative to the hydroxyl group. However, the strong activating and directing effect of the hydroxyl group would likely favor substitution at the C6 position.

On the Thiazole Ring: As mentioned previously, electrophilic substitution on the 2-methylthiazole (B1294427) ring is expected to occur preferentially at the C5 position. pharmaguideline.com The presence of the phenolic substituent at C4 might influence this, but the C5 position remains the most likely site for electrophilic attack.

Stereoselectivity: Information regarding stereoselective reactions specifically involving this compound is not readily available in the provided search results. However, stereoselectivity can become a factor if a chiral center is introduced into the molecule or if it reacts with a chiral reagent. For instance, if the ethyl group were replaced with a substituent that creates a stereocenter, or if reactions were to introduce a new stereocenter, then the formation of diastereomers or enantiomers would need to be considered. Some syntheses of substituted thiazoles have been shown to proceed with stereoselectivity, for example, in the formation of specific alkene geometries. nih.gov

Influence of Substituents on Reaction Pathways and Outcomes

The substituents on both the phenolic and thiazole rings play a crucial role in modulating the reactivity of this compound.

Ethyl Group: The electron-donating ethyl group on the phenol ring increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. pharmaguideline.com However, it slightly decreases the acidity of the phenolic hydroxyl group. pharmaguideline.com

Methyl Group: The methyl group on the thiazole ring is an electron-donating group, which activates the thiazole ring towards electrophilic substitution, directing incoming electrophiles to the C5 position. pharmaguideline.com In some cases, a 2-methyl group on a thiazole can react with aldehydes. ias.ac.in

Thiazolyl Group on the Phenol: The 2-(2-methylthiazol-4-yl) group is a bulky substituent on the phenol ring. Its steric hindrance could influence the accessibility of the adjacent ortho-position (C3) to incoming reagents. Electronically, the thiazole ring can act as either an electron-withdrawing or electron-donating group depending on the reaction conditions, which can influence the acidity of the phenol and the reactivity of the benzene ring.

Phenolic Group on the Thiazole: The phenolic group attached to the C4 position of the thiazole ring will influence the electron distribution within the thiazole ring, potentially affecting its reactivity towards both electrophiles and nucleophiles.

A summary of substituent effects on the reactivity of the core structures is presented below:

SubstituentEffect on Phenol AcidityEffect on Phenol Electrophilic SubstitutionEffect on Thiazole Electrophilic Substitution
4-EthylDecreases pharmaguideline.comActivates, o,p-directing vanderbilt.edu-
2-Methyl--Activates, C5-directing pharmaguideline.com
2-(2-methylthiazol-4-yl)Can be electron-withdrawing or donatingSteric hindrance at C3, electronic effects-
4-(4-ethyl-2-hydroxyphenyl)--Influences electron density

Exploration of Novel Reaction Pathways and Transformations

While specific novel reactions for this compound were not found in the search results, the unique combination of functional groups suggests potential for new transformations.

Intramolecular Cyclization: The proximity of the phenolic hydroxyl group and the thiazole ring could potentially lead to intramolecular cyclization reactions under specific conditions, forming novel fused heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds on both the phenol and thiazole rings could be targets for modern C-H activation and functionalization reactions, allowing for the introduction of new substituents in a highly regioselective manner. researchgate.netrsc.org

Formation of Biologically Active Derivatives: Thiazole and phenol moieties are present in many biologically active compounds. nih.govresearchgate.net The synthesis of derivatives of this compound could lead to the discovery of new compounds with interesting pharmacological properties. For example, the synthesis of pyrano[2,3-d]thiazole derivatives has been reported from thiazolidinone precursors. purkh.com

Further research into the reactivity of this compound could uncover unique and useful chemical transformations, expanding its utility in synthetic chemistry.

Coordination Chemistry of 4 Ethyl 2 2 Methylthiazol 4 Yl Phenol and Its Metal Complexes

Ligand Design and Coordination Modes of Thiazole-Phenol Hybrids

The design of thiazole-phenol hybrid ligands is predicated on the combination of a hard phenolate (B1203915) oxygen donor and a softer nitrogen or sulfur donor from the thiazole (B1198619) ring. This hard/soft donor combination allows for the chelation of a wide array of metal ions. The 1,3-thiazole ring itself is a versatile coordinating fragment, capable of binding to metal centers through its nitrogen atom, its sulfur atom, or in a bridging fashion. researchgate.netresearchgate.net The specific coordination mode is influenced by factors such as the steric and electronic nature of the substituents on both the thiazole and phenol (B47542) rings, the identity of the metal ion, and the reaction conditions.

In the case of 4-Ethyl-2-(2-methylthiazol-4-yl)phenol, the ligand is expected to act as a bidentate ligand, coordinating to a metal center via the phenolate oxygen and the thiazole nitrogen atom to form a stable five-membered chelate ring. This bidentate N,O-coordination is a common feature of 2-(thiazolyl)phenol derivatives. nih.gov The presence of the methyl group on the thiazole ring and the ethyl group on the phenol ring can influence the steric environment around the coordination sphere, potentially affecting the geometry of the resulting metal complexes.

The deprotonation of the phenolic hydroxyl group is typically a prerequisite for coordination, leading to the formation of a negatively charged ligand that can form neutral complexes with divalent metal ions. The electronic properties of the ligand, and consequently the stability and reactivity of its metal complexes, can be fine-tuned by the substituents on the aromatic rings.

Table 1: Potential Coordination Modes of Thiazole-Phenol Ligands

Coordination ModeDescriptionDonor Atoms
MonodentateCoordination through the thiazole nitrogen.N
Bidentate (N,O)Chelation involving the thiazole nitrogen and the phenolate oxygen.N, O
Bidentate (N,S)Chelation involving the thiazole nitrogen and sulfur. This is less common.N, S
BridgingThe ligand bridges two metal centers, often through the thiazole ring.N, S, O

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for related thiazole-phenol ligands. These methods generally involve the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the phenol.

The preparation of transition metal complexes, such as those of cobalt(II), nickel(II), and copper(II), would typically involve the reaction of the ligand with the corresponding metal acetate (B1210297) or chloride salt in an alcoholic solvent like methanol (B129727) or ethanol (B145695). mwjscience.comdiscoveryjournals.org The reaction mixture is often heated to ensure complete complexation. The resulting complexes can then be isolated by filtration and purified by recrystallization. Given the bidentate nature of the ligand, it is anticipated that it would form complexes with a 2:1 ligand-to-metal stoichiometry, leading to octahedral or square planar geometries depending on the metal ion and the presence of other coordinating solvent molecules. nih.govdiscoveryjournals.org

The synthesis of organometallic compounds involving this compound could be achieved by reacting the deprotonated ligand with an organometallic precursor. For instance, reaction with a palladium(II) precursor could yield a complex with potential catalytic applications in cross-coupling reactions. acs.org The synthesis of such organometallic species often requires anhydrous conditions and an inert atmosphere to prevent the decomposition of the starting materials and products.

Table 2: Plausible Synthetic Routes to Metal Complexes of this compound

Metal IonPrecursor SaltSolventBaseExpected Complex Stoichiometry (Ligand:Metal)
Co(II)Co(OAc)₂·4H₂OMethanolTriethylamine2:1
Ni(II)NiCl₂·6H₂OEthanolSodium Acetate2:1
Cu(II)Cu(OAc)₂·H₂OMethanol-2:1
Pd(II)Pd(OAc)₂AcetonitrileK₂CO₃2:1

Structural Elucidation of Metal Complexes

The definitive determination of the structure of metal complexes of this compound would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) spectroscopy would be instrumental in confirming the coordination of the ligand. The disappearance of the broad O-H stretching vibration of the free phenol and a shift in the C=N stretching frequency of the thiazole ring upon complexation would provide strong evidence of ligand coordination. mwjscience.comorientjchem.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would be useful for characterizing diamagnetic complexes. Shifts in the resonances of the protons and carbons near the coordination sites would indicate the formation of the complex.

Electronic absorption (UV-Vis) spectroscopy would provide information about the electronic transitions within the complex and can help in inferring the geometry of the coordination sphere. For instance, the d-d transitions observed for transition metal complexes are characteristic of their coordination environment (e.g., octahedral or tetrahedral). nih.gov

Magnetic susceptibility measurements would be employed to determine the magnetic moment of paramagnetic complexes, which can further aid in assigning the geometry and the oxidation state of the metal ion. discoveryjournals.org

Electronic and Spectroscopic Properties of Coordination Compounds

The electronic and spectroscopic properties of coordination compounds derived from this compound are expected to be influenced by the nature of the metal ion and the ligand itself. The thiazole-phenol framework can participate in intraligand charge transfer (ILCT) transitions, which can be observed in the UV-Vis spectrum. Upon coordination to a metal ion, new charge transfer bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), may appear. nih.gov

The substituent groups on the ligand, namely the ethyl and methyl groups, are electron-donating and would be expected to influence the energy of these electronic transitions. The fluorescence properties of the ligand may also be altered upon complexation, with either quenching or enhancement of emission being possible depending on the metal ion. nih.gov

Table 3: Expected Spectroscopic Data for a Hypothetical [Co(L)₂(H₂O)₂] Complex (L = 4-Ethyl-2-(2-methylthiazol-4-yl)phenolate)

Spectroscopic TechniqueExpected ObservationInterpretation
FT-IR (cm⁻¹)Absence of broad ν(O-H) band; Shift in ν(C=N)Deprotonation of phenol and coordination of thiazole nitrogen.
UV-Vis (nm)Bands corresponding to d-d transitionsSuggestive of an octahedral geometry around the Co(II) center.
Magnetic Moment (μB)~4.3 - 5.2 B.M.Consistent with a high-spin octahedral Co(II) complex.

Catalytic Applications of this compound-derived Metal Complexes

While there is no specific literature on the catalytic applications of metal complexes of this compound, complexes of structurally similar thiazole-containing ligands have shown promise in various catalytic transformations. acs.orgdoi.org

For example, palladium complexes of thiazole-containing ligands have been investigated as catalysts for C-C coupling reactions, such as the Suzuki and Heck reactions. acs.org The thiazole moiety can act as a hemilabile ligand, reversibly coordinating to the metal center and creating a vacant site for catalysis to occur.

Copper complexes of thiazole-based ligands have been employed as catalysts for oxidation reactions and the synthesis of nitrogen-containing heterocycles. doi.org The redox activity of the copper center, modulated by the electronic properties of the ligand, is key to these catalytic processes.

Given these precedents, it is plausible that metal complexes of this compound could exhibit catalytic activity in a range of organic transformations. The specific performance of these catalysts would depend on the choice of metal, the reaction conditions, and the electronic and steric properties imparted by the ethyl and methyl substituents on the ligand framework. Further research is required to explore the catalytic potential of these specific complexes.

Computational and Theoretical Chemistry Studies on 4 Ethyl 2 2 Methylthiazol 4 Yl Phenol

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No published data is available.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

No published data is available.

Molecular Electrostatic Potential (MEP) Mapping

No published data is available.

Natural Bond Orbital (NBO) Analysis

No published data is available.

Molecular Modeling and Simulation

Conformational Analysis and Energy Minima

No published data is available.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, allowing for the theoretical corroboration of experimental data and the interpretation of complex spectra. For 4-Ethyl-2-(2-methylthiazol-4-yl)phenol, this would typically involve the use of Density Functional Theory (DFT) and other quantum chemical methods to calculate key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are crucial for structural elucidation. These calculations are generally performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts would then be compared to experimental data, if available, to confirm the molecular structure.

Infrared (IR) Spectroscopy: Computational vibrational analysis can predict the frequencies and intensities of IR absorption bands. This is invaluable for identifying functional groups and understanding the molecule's vibrational modes. Theoretical IR spectra are often scaled to correct for systematic errors in the computational methods.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic transitions and, consequently, the UV-Vis absorption spectrum. These calculations can provide insights into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Table 1: Hypothetical Spectroscopic Parameters for this compound

Spectroscopic TechniquePredicted ParameterComputational Method
1H NMRChemical Shift (ppm)DFT/GIAO
13C NMRChemical Shift (ppm)DFT/GIAO
IRVibrational Frequencies (cm-1)DFT
UV-VisAbsorption Maxima (nm)TD-DFT
Note: This table is illustrative and does not contain actual predicted data due to the absence of specific studies.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to investigate the energetics and pathways of chemical reactions. For this compound, such studies could elucidate its formation, reactivity, and potential degradation pathways.

Thermodynamic and Kinetic Analysis: Computational methods can be used to calculate important thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy of reaction. These values determine the spontaneity and equilibrium position of a reaction. Kinetic parameters, such as rate constants, can also be estimated, providing a complete picture of the reaction dynamics.

Structure-Property Relationships Derived from Theoretical Models

Understanding the relationship between a molecule's structure and its properties is fundamental to the design of new materials and pharmaceuticals. Theoretical models can quantify various electronic and structural properties of this compound, which can then be correlated with its macroscopic behavior.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to characterize the nature of chemical bonds, such as their covalent or ionic character. This can provide insights into the stability and reactivity of the molecule.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and to predict sites susceptible to electrophilic or nucleophilic attack. For this compound, an MEP map would highlight the reactive regions of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. The energy gap between the HOMO and LUMO can be related to the molecule's chemical stability and its UV-Vis absorption properties.

Advanced Research Applications in Materials Science and Chemical Synthesis

Role as Building Blocks in Combinatorial Chemistry and Lead Compound Development

Thiazole (B1198619) and phenol (B47542) motifs are of significant interest in medicinal chemistry and drug discovery. Thiazoles are a class of heterocyclic compounds known for a wide range of biological activities. nih.govnih.gov Phenolic compounds are also recognized for their diverse biological properties. nih.gov The combination of these two pharmacophores in a single molecule, such as a thiazolyl-phenol, creates a scaffold that is often explored in combinatorial chemistry for the generation of large libraries of compounds. These libraries are then screened for potential therapeutic agents. The synthesis of hybrid molecules containing both thiazole and phenol groups is a strategy employed in the development of new chemotherapeutic agents. nih.gov

Potential in Supramolecular Chemistry and Crystal Engineering

The structural characteristics of phenolic and thiazole-containing molecules lend themselves to applications in supramolecular chemistry and crystal engineering. The phenol group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors. These non-covalent interactions are crucial in controlling the assembly of molecules into well-defined, three-dimensional structures. The study of crystal packing and intermolecular interactions in thiazole derivatives helps in designing materials with specific photophysical properties. bohrium.comnih.govrsc.org

Exploration of Photophysical Properties and Optical Materials

Thiazole-based compounds are widely investigated for their photophysical properties. bohrium.comnih.govrsc.orgresearchgate.net The thiazole ring, being an electron-deficient system, is often incorporated into donor-acceptor-donor (D-A-D) architectures to create fluorescent materials. bohrium.comnih.govrsc.org By modifying the functional groups attached to the thiazole core, it is possible to tune the absorption and emission characteristics of the resulting materials. bohrium.comnih.govrsc.org This tunability makes them candidates for applications in organic light-emitting diodes (OLEDs), sensors, and other optical devices. bohrium.comnih.govrsc.org Research on thiazolo[5,4-d]thiazole (B1587360) derivatives, for instance, has shown that altering alkyl chain lengths can modulate crystal packing and, consequently, the solid-state fluorescence properties. bohrium.comnih.govrsc.org

Integration into Polymeric Structures for Functional Materials

Thiazole-containing monomers can be polymerized to create functional materials with tailored electronic and optical properties. researchgate.netmdpi.comrsc.org These polymers have been explored for applications in organic electronics, such as organic solar cells and field-effect transistors. The synthesis of conjugated polymers incorporating thiazole units allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for their performance in electronic devices. rsc.org Polyureas and other polymers containing thiazole moieties have also been synthesized and investigated for various characteristics. mdpi.com

Applications in Chemo-sensing and Analytical Chemistry

The ability of the thiazole ring to coordinate with metal ions makes thiazole derivatives promising candidates for the development of chemosensors. nih.govtandfonline.com Phenolate-thiazole based compounds have been designed as "turn-on" fluorescent sensors for the detection of specific anions. nih.gov These sensors often rely on a change in their photophysical properties, such as fluorescence intensity or color, upon binding to the target analyte. The selectivity and sensitivity of these chemosensors can be tuned by modifying the chemical structure of the thiazole-phenol ligand. nih.govtandfonline.comnih.gov

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Future research should prioritize the development of optimized synthetic pathways to produce 4-Ethyl-2-(2-methylthiazol-4-yl)phenol. A logical starting point would be the adaptation of the Hantzsch thiazole (B1198619) synthesis , a classical and widely employed method for creating thiazole rings. synarchive.comscribd.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of the target compound, this could involve the reaction of a halogenated derivative of 4-ethyl-2-hydroxyacetophenone with thioacetamide.

Further investigations could explore greener and more sustainable alternatives to traditional methods. This includes the use of environmentally benign solvents, catalyst-free conditions, or energy-efficient techniques like microwave-assisted or ultrasonic irradiation-assisted synthesis. mdpi.com The development of one-pot multicomponent reactions, where multiple starting materials react in a single step to form the final product, would also be a significant advancement, potentially increasing yield and reducing waste. mdpi.com

Table 1: Potential Synthetic Approaches for this compound

Synthetic MethodKey ReactantsPotential Advantages
Hantzsch Thiazole SynthesisHalogenated 4-ethyl-2-hydroxyacetophenone, ThioacetamideWell-established, versatile
Microwave-Assisted SynthesisSame as HantzschReduced reaction times, potentially higher yields
Ultrasonic IrradiationSame as HantzschEnergy efficient, milder reaction conditions
One-Pot Multicomponent Reaction4-ethylphenol (B45693), an acylating agent, a source of sulfur and nitrogenIncreased efficiency, reduced waste

Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yields. For the Hantzsch synthesis, while the general mechanism is understood, the specific intermediates and transition states for this particular substituted phenol (B47542) could be investigated. researchgate.net The reaction is known to be a multistep process, and the isolation and characterization of intermediates, even at low temperatures, could provide valuable insights. scribd.com

Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway, calculate activation energies, and predict the structures of intermediates and transition states. researchgate.net Experimental studies, including kinetic analysis and the use of spectroscopic techniques to monitor the reaction progress, would complement these computational investigations. Understanding the influence of factors such as solvent polarity and pH on the reaction mechanism, particularly how they might affect the regioselectivity of the cyclization, would also be a valuable area of research. rsc.org

Rational Design of Derivatives for Specific Chemical Properties

The core structure of this compound offers multiple sites for modification, allowing for the rational design of derivatives with tailored chemical properties. Future research could focus on synthesizing a library of related compounds by altering the substituents on both the phenol and thiazole rings. For instance, modifying the ethyl group at the 4-position of the phenol ring or introducing different substituents on the methyl group of the thiazole could systematically tune the electronic and steric properties of the molecule.

Analogue-based drug design could be a fruitful approach, where derivatives are synthesized based on the structures of known biologically active molecules. nih.gov For example, introducing functionalities known to interact with specific biological targets could lead to the development of new therapeutic agents. nih.govresearchgate.netnih.gov The synthesis of these derivatives would likely employ similar synthetic strategies as for the parent compound, with the appropriate selection of starting materials. researchgate.net

Table 2: Potential Derivatives of this compound and Their Rationale

Position of ModificationProposed SubstituentRationale for Design
Phenolic Hydroxyl GroupAlkoxy, EsterModulate solubility and bioavailability
Ethyl Group (Phenol Ring)Longer alkyl chains, Aryl groupsEnhance lipophilicity, introduce steric bulk
Methyl Group (Thiazole Ring)Trifluoromethyl, PhenylAlter electronic properties, introduce new interaction sites
Thiazole RingAdditional functional groupsIntroduce new chemical reactivity or binding motifs

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound, guiding experimental work and accelerating the discovery process. DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR, UV-Vis spectra). dntb.gov.uamdpi.com

Frontier molecular orbital analysis (HOMO-LUMO) can provide insights into the molecule's reactivity and kinetic stability. mdpi.com Molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. dntb.gov.uamdpi.com Furthermore, computational studies can be used to predict the properties of designed derivatives, allowing for the in-silico screening of large numbers of compounds before committing to their synthesis. nih.govresearchgate.net

Exploration of Novel Applications in Chemical Science and Technology

The unique combination of a phenol and a thiazole ring in this compound suggests a variety of potential applications that warrant exploration. Thiazole derivatives are known to possess a wide range of biological activities, and future research could investigate the potential of this compound and its derivatives as novel therapeutic agents. researchgate.net

In the field of materials science, thiazole-containing compounds have been explored for their optical and electronic properties. nih.gov Future studies could investigate the potential of this compound and its derivatives in the development of organic light-emitting diodes (OLEDs), sensors, or as components in functional polymers. The phenolic hydroxyl group also provides a handle for incorporating the molecule into larger structures or onto surfaces, opening up possibilities in areas such as catalysis and surface chemistry.

Q & A

Q. What are the established synthetic routes for 4-Ethyl-2-(2-methylthiazol-4-yl)phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling phenolic precursors with thiazole derivatives. For example, a nucleophilic aromatic substitution or Suzuki-Miyaura coupling may be employed to attach the thiazole moiety to the phenolic ring. Key steps include:

  • Reagent Selection : Use catalysts like palladium for cross-coupling reactions .
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) in solvents such as DMF or ethanol .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol to thiazole derivative) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm structure (e.g., phenolic -OH at δ 9–10 ppm, thiazole protons at δ 7–8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 235 g/mol) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., -OH stretch ~3200 cm⁻¹, C=S stretch ~650 cm⁻¹) .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–100 µg/mL .
  • Cytotoxicity Assays : Employ MTT tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

Advanced Questions

Q. What strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer:

  • Variable Standardization : Control experimental parameters (e.g., cell passage number, serum concentration in media) to reduce variability .
  • Dose-Response Curves : Test a broader concentration range (0.1–200 µM) to identify non-linear effects .
  • Mechanistic Studies : Use RNA sequencing or proteomics to identify off-target effects conflicting with initial hypotheses .

Q. How can environmental stability and degradation pathways be studied for this compound?

Methodological Answer:

  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions; analyze degradation products via LC-MS .
  • Hydrolysis Studies : Incubate at varying pH (2–12) and temperatures (25–60°C); quantify stability using HPLC .
  • Microbial Degradation : Use soil microcosms; track compound depletion via isotopic labeling (¹⁴C) .

Q. What computational methods predict the pharmacological potential of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2, EGFR) .
  • QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with activity data from public databases (ChEMBL) .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.